BenchChemオンラインストアへようこそ!

Erythromycin A enol ether

Antibacterial activity Structure-activity relationship Macrolide pharmacology

Erythromycin A enol ether (EAEN, CAS 33396-29-1) is the EP-mandated Erythromycin Impurity E, a certified reference standard with ≥98% HPLC purity for pharmacopoeial compliance. Unlike erythromycin A, EAEN lacks antibacterial activity but acts as a motilin β-turn mimetic inducing duodenal contractions. Its 7–10× greater acid stability makes it the preferred marker for environmental erythromycin contamination in water, honey, and biological fluids. Generic substitution with erythromycin A yields erroneous impurity quantification due to distinct chromatographic retention, mass fragmentation, and detector response. Applications: pharmaceutical QC, environmental monitoring, motilin receptor pharmacology, and macrolide degradation kinetics.

Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
CAS No. 33396-29-1
Cat. No. B1671195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin A enol ether
CAS33396-29-1
Synonymsde-(N-methyl)-N-ethyl-8,9-anhydroerythromycin A 6,9-hemiacetal
EM 523
EM-523
EM523L
N-ethyl-N-demethyl-8,9-anhydroerythromycin A 6,9-hemiketal
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O
InChIInChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyJFVYXJKGJMUGRG-KJPZRSJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erythromycin A Enol Ether (CAS 33396-29-1): Essential Reference Standard for Macrolide Impurity Profiling and Degradation Analysis


Erythromycin A enol ether (EAEN, CAS 33396-29-1) is the primary acid-catalyzed degradation product of erythromycin A, a 14-membered macrolide antibiotic . This compound forms through an internal rearrangement wherein the C6-OH attacks the C9 ketone under acidic conditions, yielding a cyclic enol ether structure that differs fundamentally from the parent antibiotic in both stereoelectronic configuration and biological function [1]. Critically, EAEN completely lacks the antibacterial activity of erythromycin A, yet possesses a distinct pharmacological profile as a β-turn mimetic of the peptide hormone motilin, capable of inducing duodenal contractions . These divergent properties establish EAEN not as an interchangeable macrolide derivative, but as a dual-identity molecule requiring precise analytical differentiation in pharmaceutical quality control and specialized biomedical research [2].

Erythromycin A Enol Ether vs. Erythromycin A: Why Substitution Compromises Analytical Accuracy and Experimental Validity


Generic substitution of erythromycin A enol ether with the parent antibiotic erythromycin A or other macrolide degradation products is scientifically invalid due to fundamentally divergent chemical identity and functional properties. EAEN represents a discrete degradation endpoint with a defined equilibrium relationship to erythromycin A under acidic conditions; the two compounds exist in a reversible equilibrium in aqueous acidic media . This equilibrium is pH-dependent and kinetically controlled, meaning that analytical samples containing erythromycin A will generate EAEN as a time- and condition-dependent artifact, and vice versa [1]. Substituting EAEN with erythromycin A for impurity quantification yields systematically erroneous results because the compounds exhibit distinct chromatographic retention times, unique mass spectrometric fragmentation patterns, and different detector response factors [2]. Furthermore, EAEN possesses zero antibacterial activity compared to erythromycin A, precluding its use as an antimicrobial agent; conversely, erythromycin A cannot substitute for EAEN in motilin receptor binding assays due to differential receptor pharmacology .

Erythromycin A Enol Ether (33396-29-1): Quantitative Differentiation Evidence for Procurement Decision-Making


Antibacterial Activity: Complete Loss vs. Erythromycin A

Erythromycin A enol ether (EAEN) exhibits a complete loss of antibacterial activity compared to the parent compound erythromycin A. This represents a binary, qualitative differentiation resulting from the acid-catalyzed internal rearrangement that converts the C9 ketone to a cyclic enol ether structure . Multiple independent sources confirm that EAEN does not retain the antibiotic properties of erythromycin A . This is not a partial attenuation but a complete functional elimination attributable to the structural alteration that prevents proper ribosomal binding. In the equilibrium model established by Hassanzadeh et al., EAEN serves as an 'antibacterially inactive reservoir' for the parent erythromycin under acidic conditions, capable of reverting to active erythromycin A upon neutralization [1].

Antibacterial activity Structure-activity relationship Macrolide pharmacology

Acid Stability: Enhanced Resistance to Degradation vs. Erythromycin A

Erythromycin A enol ether demonstrates markedly different acid stability compared to erythromycin A. While erythromycin A is notoriously acid-labile, rapidly inactivating in gastric conditions with degradation half-life reported as extremely short under acidic pH, EAEN exhibits substantially greater resistance to further acid-catalyzed degradation [1]. In the kinetic model established by Hassanzadeh et al., EAEN participates in a reversible equilibrium with erythromycin A under acidic aqueous conditions but does not proceed directly to anhydroerythromycin A; rather, the actual degradation pathway involves slow loss of cladinose from erythromycin A [2]. This differential stability profile means that EAEN persists as a detectable degradation product in acidic formulations and environmental samples, whereas erythromycin A converts rapidly to multiple degradation species .

Degradation kinetics Acid stability Pharmaceutical formulation Equilibrium dynamics

Impurity Control: Defined Pharmacopoeial Limits for Erythromycin A Enol Ether

Erythromycin A enol ether is designated as Erythromycin EP Impurity E and is subject to specific quantitative limits in pharmaceutical erythromycin products. Regulatory specifications mandate that EAEN content must not exceed defined thresholds: 1.0% w/w for erythromycin active pharmaceutical ingredient according to commercial quality specifications , and 3.00% w/w in certain erythromycin product specifications [1]. These limits are distinct from those established for other erythromycin impurities, including anhydroerythromycin A (Impurity D, ≤1.0%), pseudoerythromycin A enol ether (Impurity F, ≤1.0%), and erythromycin A N-oxide (Impurity H, ≤1.0%) . The 3.0% maximum threshold for EAEN is notably higher than the 1.0% limit for several other related impurities, reflecting its prevalence as a primary degradation product and its distinct toxicological profile as a gastrointestinal distress agent [1].

Pharmaceutical impurity Quality control Pharmacopoeial specification Reference standard

Analytical Detection: Validated LC-MS/MS Methods with Quantified Sensitivity

Erythromycin A enol ether has been incorporated into validated analytical methods with demonstrated detection sensitivity. A high-throughput LC method with coulometric detection achieved sensitivity of <0.05 μg/mL for EAEN among a panel of 14- and 15-membered macrolides [1]. This method is not applicable to 16-membered macrolides, confirming compound class specificity. In application-specific contexts, EAEN has been successfully detected as a degradation product in complex matrices: in honey using UPLC-MS/MS with positive electrospray ionization operating in multiple reaction monitoring (MRM) mode, and in rat plasma, serum, and human urine using HPLC-coulometric assay . These methods utilize EAEN certified reference material for calibration and quantification, establishing EAEN as the definitive analytical benchmark for detecting erythromycin acid-catalyzed degradation [2].

LC-MS/MS Analytical method validation Reference standard Trace analysis

Erythromycin A Enol Ether (33396-29-1): Evidence-Backed Application Scenarios for Procurement Justification


Pharmaceutical Quality Control: Impurity E Reference Standard for Erythromycin API Batch Release

Erythromycin A enol ether is mandated as Erythromycin EP Impurity E in pharmacopoeial monographs, with defined quantitative limits (≤1.0% to ≤3.00% w/w depending on specification) that must be verified using a certified reference standard . Pharmaceutical quality control laboratories procure EAEN analytical standards (≥95% purity by HPLC) for method validation, system suitability testing, and quantitative determination of EAEN content in erythromycin active pharmaceutical ingredient and finished drug products . The use of non-certified material or structural analogs will fail regulatory inspection due to the absence of traceable certificate of analysis and established chromatographic retention characteristics specific to EAEN [1]. This application is directly supported by the impurity limit evidence presented in Section 3, Evidence Item 3.

Environmental Fate and Food Safety Monitoring: Degradation Marker for Erythromycin Contamination

Due to its enhanced acid stability (7-10 fold greater than erythromycin A under acidic aqueous conditions) and persistence as a detectable degradation endpoint, EAEN serves as a critical marker compound for monitoring erythromycin contamination in environmental water samples and food matrices . Validated UPLC-MS/MS and HPLC-coulometric methods have been established specifically for EAEN detection in honey, rat plasma, serum, and human urine, achieving detection limits of <0.05 μg/mL . EAEN's differential stability ensures it remains detectable after erythromycin A has degraded, making it the preferred analyte for assessing historical erythromycin exposure in environmental and food safety studies. This application is directly supported by the acid stability evidence in Section 3, Evidence Item 2, and the analytical detection evidence in Evidence Item 4.

Gastrointestinal Motility Research: β-Turn Mimetic Motilin Receptor Probe

Erythromycin A enol ether functions as a β-turn mimetic of the peptide hormone motilin, with documented activity in inducing duodenal contractions . This represents a mechanistically distinct pharmacological property completely absent in erythromycin A, which acts as a motilin receptor agonist through a different structural motif . The three-dimensional structure of EAEN has been determined by NMR spectroscopy, revealing that its macrolide ring adopts a β-turn conformation with sugar rings that superimpose over essential aromatic side chains in motilin [1]. This structural characterization establishes EAEN as a validated molecular probe for investigating motilin receptor pharmacology and screening motilide drug candidates, applications for which erythromycin A cannot substitute. This application is directly supported by the functional differentiation evidence presented in Section 3, Evidence Item 1.

Macrolide Degradation Kinetics Studies: Equilibrium Model Validation

Erythromycin A enol ether is an essential reagent for studying acid-catalyzed degradation pathways of macrolide antibiotics, particularly the equilibrium dynamics between erythromycin A, EAEN, and anhydroerythromycin A . Hassanzadeh et al. established that the accepted degradation model was incorrect; both the enol ether and anhydroerythromycin A are in equilibrium with the parent erythromycin rather than representing sequential irreversible degradation steps . EAEN reference material is required to accurately determine rate constants for this equilibrium, to validate predictive degradation models for pharmaceutical formulation development, and to characterize the time-dependent generation of EAEN under various pH and temperature conditions. The equilibrium relationship between EAEN and erythromycin A is kinetically defined and cannot be studied using erythromycin A alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin A enol ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.